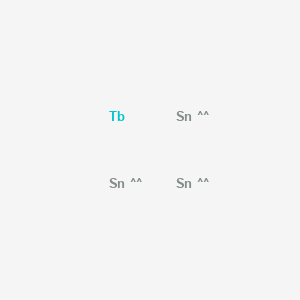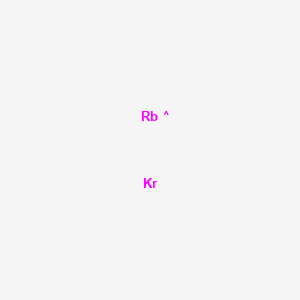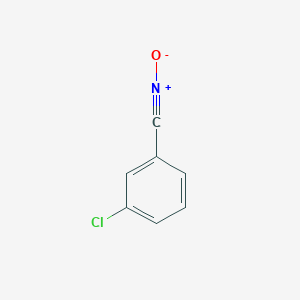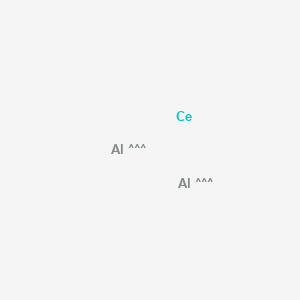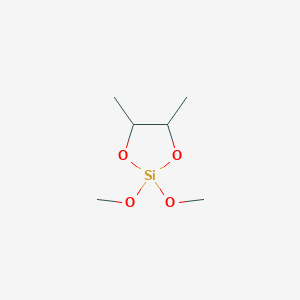
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C₆H₁₄O₄Si. It is a cyclic siloxane derivative characterized by the presence of two methoxy groups and two methyl groups attached to a dioxasilolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of dimethylsilanediol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then converted to the final product by the elimination of water. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form dimethylsilanediol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles such as halides (e.g., sodium chloride), amines (e.g., methylamine)
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products Formed
Hydrolysis: Dimethylsilanediol and methanol
Substitution: Substituted siloxanes
Oxidation: Silanols or siloxanes
科学的研究の応用
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for sensitive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane involves its ability to undergo hydrolysis and substitution reactions. The compound can interact with various molecular targets through the formation of siloxane bonds, which can modify the properties of the target molecules. The pathways involved include:
Hydrolysis Pathway: The compound reacts with water to form silanediol and methanol, which can further react with other molecules.
Substitution Pathway: The methoxy groups can be replaced by other nucleophiles, leading to the formation of new siloxane bonds.
類似化合物との比較
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Both compounds contain methoxy groups, but 2,2-Dimethoxypropane lacks the silicon atom and the cyclic structure.
Dimethoxymethane: Similar in having methoxy groups, but it is a linear compound without the silicon atom.
4,5-Dimethyl-1,3-dioxol-2-one: Shares the dioxolane ring structure but lacks the silicon atom and methoxy groups.
特性
CAS番号 |
18695-41-5 |
|---|---|
分子式 |
C6H14O4Si |
分子量 |
178.26 g/mol |
IUPAC名 |
2,2-dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C6H14O4Si/c1-5-6(2)10-11(7-3,8-4)9-5/h5-6H,1-4H3 |
InChIキー |
PPLOPAISLKXYHO-UHFFFAOYSA-N |
正規SMILES |
CC1C(O[Si](O1)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


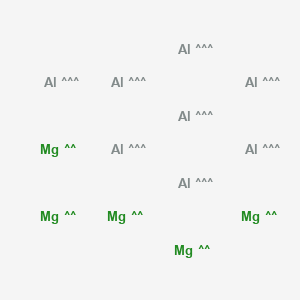
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
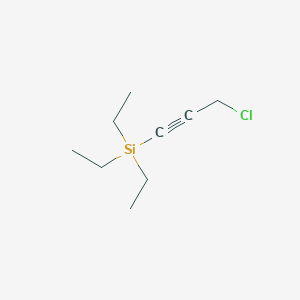

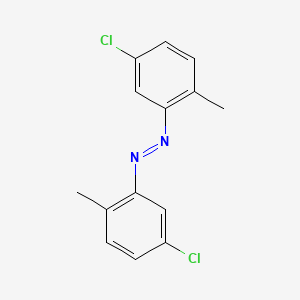
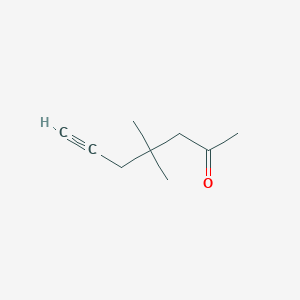
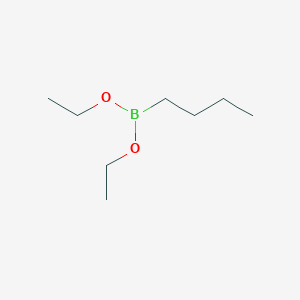
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
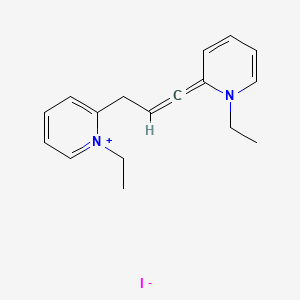
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
